Methoxybrassitin
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Overview
Description
Methoxybrassitin is an organic compound belonging to the class of 3-alkylindoles. It is characterized by the presence of an indole moiety with an alkyl chain at the 3-position. The IUPAC name for this compound is S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate . This compound has been detected in various foods, including brassicas and cauliflowers .
Preparation Methods
Methoxybrassitin can be synthesized through various synthetic routes. One common method involves the reaction of 1-methoxyindole with methyl isothiocyanate under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Methoxybrassitin undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Methoxybrassitin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in organic chemistry.
Biology: this compound has been studied for its role in plant defense mechanisms, particularly in response to pathogen invasion.
Medicine: Research has explored its potential anticancer properties, given its structural similarity to other bioactive indole compounds.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Methoxybrassitin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in plant defense responses. The compound may also interact with cellular receptors, leading to the activation of signaling pathways that enhance the plant’s resistance to pathogens .
Comparison with Similar Compounds
Methoxybrassitin can be compared with other similar compounds, such as:
Brassinin: Another indole derivative with similar plant defense properties.
Camalexin: Known for its antimicrobial activity in plants.
Spirobrassinin: Exhibits structural similarities and biological activities akin to this compound. This compound stands out due to its unique methoxy group at the indole moiety, which may contribute to its distinct chemical and biological properties
Properties
CAS No. |
113900-63-3 |
---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
S-methyl N-[(1-methoxyindol-3-yl)methyl]carbamothioate |
InChI |
InChI=1S/C12H14N2O2S/c1-16-14-8-9(7-13-12(15)17-2)10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,13,15) |
InChI Key |
BHXCFNZULGNWRA-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CNC(=O)SC |
melting_point |
94 - 96 °C |
physical_description |
Solid |
Origin of Product |
United States |
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